4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide is an organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.467 g/mol
Mechanism of Action
Target of Action
The primary target of the compound 4-Phenyl-N-{[3-(Pyridin-2-Yloxy)Phenyl]Methyl}Oxane-4-Carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and differentiation .
Mode of Action
The compound interacts with its target, MAPK14, by binding to the active site of the enzyme . This binding inhibits the activity of MAPK14, leading to changes in the cellular processes that the enzyme regulates .
Result of Action
The inhibition of MAPK14 by the compound leads to changes in cellular processes regulated by the enzyme
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is likely a preferred method for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
- 2-(4-Bromophenoxy)tetrahydro-2H-pyran
- (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid
Uniqueness
4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide is unique due to its specific structural features, such as the presence of a pyridin-2-yloxy group and a tetrahydro-2H-pyran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(24(12-15-28-16-13-24)20-8-2-1-3-9-20)26-18-19-7-6-10-21(17-19)29-22-11-4-5-14-25-22/h1-11,14,17H,12-13,15-16,18H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOHLUVVJUEAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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